molecular formula C13H17N3S B1452166 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-48-6

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1452166
CAS No.: 1105194-48-6
M. Wt: 247.36 g/mol
InChI Key: NIIJCHBCZKUNLL-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the molecular formula C 13 H 17 N 3 S and a molecular weight of 247.36 . It belongs to a class of benzothiazole-piperazine hybrids, which are recognized in medicinal chemistry as versatile scaffolds with significant research value, particularly in the field of oncology . These hybrids are frequently investigated for their potential antiproliferative properties against various human cancer cell lines . The benzothiazole and piperazine moieties are known to act synergistically, positively influencing the compound's biological activity profile and making it a compelling subject for anticancer research and development . The primary research applications of this compound and its structural analogs are centered around their role as core structures in the design and synthesis of novel bioactive molecules . Specifically, conjugates featuring the benzothiazole-piperazine core have been designed and screened for their anticancer activity, demonstrating moderate to potent effects against breast cancer cell lines (such as MCF7 and T47D) and colon cancer cell lines (including HCT116 and Caco2) in vitro . The mechanism of action for such compounds is complex and may involve the induction of apoptosis (programmed cell death), effects on the cell cycle, modulation of caspase-3 enzyme activity, and disruption of the mitochondrial membrane potential . Furthermore, some related derivatives have shown an inhibitory effect on Matrix Metalloproteinase-9 (MMP-9), an enzyme that is overexpressed in cancerous cells and is associated with tumor promotion and metastasis . This product is intended for research and laboratory use only by trained professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-9-3-4-10(2)12-11(9)15-13(17-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIJCHBCZKUNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromoacetyl Benzothiazole Intermediate

A key intermediate in the preparation is 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-bromoethanone , synthesized by acylation of the benzothiazole with bromoacetyl bromide in the presence of a base such as triethylamine.

  • Procedure:

    • Mix 4,7-dimethyl-1,3-benzothiazole with triethylamine in an aprotic solvent like dichloromethane at 0 °C.
    • Add bromoacetyl bromide dropwise while stirring.
    • Allow the reaction to proceed at room temperature for several hours.
    • Isolate the solid intermediate by filtration and recrystallization.
  • Yield and Characterization:

    • Yields typically range from 80–90%.
    • Characterized by melting point, FT-IR, and NMR spectroscopy confirming the presence of the bromoacetyl group.

Nucleophilic Substitution with Piperazine

The bromoacetyl intermediate undergoes nucleophilic substitution with piperazine to afford the target compound.

  • Procedure:

    • React the bromoacetyl benzothiazole intermediate with piperazine in a suitable solvent such as N,N-dimethylformamide (DMF).
    • Add a base like triethylamine to catalyze the substitution.
    • Stir the mixture at elevated temperatures (e.g., reflux at 80–120 °C) for several hours.
    • Upon completion, cool the reaction and precipitate the product by adding water or ice.
    • Filter and dry the product under vacuum.
  • Yield and Characterization:

    • Yields are generally high (70–90%).
    • The product is confirmed by 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry.

Alternative Synthetic Routes and Modifications

Click Chemistry Approach for Benzothiazole-Piperazine Conjugates

A novel approach involves the synthesis of benzothiazole-piperazine conjugates via 1,3-dipolar cycloaddition ("click chemistry") using azide-alkyne cycloaddition.

  • Key Steps:

    • Preparation of azido-substituted benzothiazole-piperazine intermediate by treating the bromoacetyl derivative with sodium azide.
    • Cycloaddition with functionalized alkynes in the presence of Cu(I) catalyst to form triazole-linked conjugates.
  • Advantages:

    • High regioselectivity and yields (80–95%).
    • Eco-friendly solvent-free conditions are possible.
    • Allows introduction of diverse functional groups to tune biological activity.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acylation 4,7-Dimethyl-1,3-benzothiazole, bromoacetyl bromide, triethylamine, DCM, 0 °C to RT 80–90 Formation of bromoacetyl intermediate
2 Nucleophilic substitution Piperazine, DMF, triethylamine, reflux 80–120 °C 70–90 Substitution to form piperazinyl derivative
3 Azidation and Click Cycloaddition Sodium azide, acetone-water, Cu(I) catalyst, alkynes, 80 °C, 3–8 h 80–95 Alternative route forming triazole hybrids

Research Findings and Analytical Data

  • NMR Spectroscopy:

    • 1H-NMR shows characteristic signals for methyl groups at positions 4 and 7 on benzothiazole and methylene protons adjacent to nitrogen in piperazine.
    • 13C-NMR confirms carbonyl carbons and aromatic carbons consistent with benzothiazole and substitution pattern.
  • FT-IR Spectroscopy:

    • Carbonyl stretch around 1680–1700 cm⁻¹.
    • Aromatic C=N stretch near 1600 cm⁻¹.
    • Aliphatic C–N and C–H stretches consistent with piperazine ring.
  • Mass Spectrometry:

    • Molecular ion peaks consistent with expected molecular weights.
    • Fragmentation patterns support the structure of the substituted benzothiazole.
  • Yields and Purity:

    • High yields (70–95%) reported across methods.
    • Purification by recrystallization or chromatography yields analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities , which are primarily explored in the following areas:

  • Anticancer Activity :
    • Several studies have indicated that 4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole has significant antiproliferative effects against various cancer cell lines. For instance, it has shown moderate to potent activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines .
  • Antimicrobial Properties :
    • The compound has demonstrated efficacy against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis and metabolic pathways .
  • Antitubercular Activity :
    • Recent research highlights its potential as an anti-tubercular agent, with some derivatives showing better activity than standard treatments like isoniazid .

Case Study 1: Anticancer Screening

In one study, a library of benzothiazole-piperazine conjugates was synthesized and screened for anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, leading researchers to explore structure-activity relationships further .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results showed that this compound had comparable or superior activity against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below compares 4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole with key analogs:

Compound Name Substituents (Positions) Key Properties/Activities Reference
This compound 4,7-Me; 2-piperazine Hypothesized sodium channel inhibition -
5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1820604-20-3) 5,7-Me; 2-piperazine Catalogued pharmaceutical intermediate
6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 14) 6-CF3O; 2-piperazine High potency in use-dependent Na+ channel inhibition (IC50 = 0.89 µM)
2-(4-Chlorophenyl)-1,3-benzothiazole 2-(4-Cl-phenyl) Antibacterial activity against Klebsiella sp. (MIC = 25 µg/mL)
2-Mercapto-1,3-benzothiazole derivatives 2-SH; variable substituents Time-dependent antimicrobial effects vs. Candida albicans

Physicochemical and Electronic Properties

  • Substituent Effects : Methyl groups at positions 4 and 7 may enhance lipophilicity and metabolic stability compared to 5,7-dimethyl analogs .
  • Piperazine Role : The piperazine moiety improves solubility and enables hydrogen bonding with biological targets, as seen in compound 14’s enhanced potency .

Biological Activity

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a compound of interest due to its potential biological activities. Benzothiazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a piperazine ring and two methyl groups at the 4 and 7 positions. This structural arrangement is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Activity
Compound AMCF-75.6Moderate antiproliferative
Compound BMDA-MB-2313.2High antiproliferative
Compound CA549 (Lung Cancer)4.8Significant growth inhibition

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. Studies have shown that these compounds possess activity against a range of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus12.5Effective
Escherichia coli25Moderate
Candida albicans15Significant

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example:

Enzyme Inhibition (%) Concentration (µM)
Xanthine oxidase7510
DNA gyrase605

These results indicate the compound's potential as a therapeutic agent in conditions where these enzymes play a critical role.

Study on Anticancer Efficacy

A study conducted on the efficacy of various benzothiazole derivatives, including this compound, demonstrated significant cytotoxic effects in vitro. The research utilized MTT assays to assess cell viability across different concentrations and time points. Results indicated that higher concentrations led to increased apoptosis in breast cancer cell lines.

Antimicrobial Screening

In another study focusing on antimicrobial activity, the compound was tested against antibiotic-resistant strains of bacteria. The results showed that it could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) effectively at low concentrations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated benzothiazole precursor with piperazine. For example, 3-chloro-1,2-benzisothiazole reacts with piperazine in ethanol at 80°C for 36 hours, yielding 85% of the target product after recrystallization . Key parameters include solvent choice (ethanol for solubility and reactivity), temperature control, and stoichiometric excess of piperazine to minimize side reactions. Purity is confirmed via melting point analysis (215–217°C) and spectral characterization (¹H/¹³C NMR, IR) .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and piperazine NH signals (broad singlet near δ 1.5 ppm) .
  • ¹³C NMR : Confirm the benzothiazole core (C=S at ~165 ppm) and piperazine carbons (45–55 ppm) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺ at m/z 261.1) and fragmentation patterns validate the structure .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Test against AST/ALT enzymes using human serum from disease models (e.g., myocardial infarction). Compounds with benzothiazole-pyrazole hybrids show inhibitory activity (IC₅₀ values < 50 µM) .
  • Cytotoxicity screening : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2). Maintain cell viability controls with DMSO (<0.5% v/v) and reference compounds like CHS-828 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Piperazine moiety : Replace with diazepane or morpholine to assess binding affinity changes. Piperazine derivatives exhibit superior adenosine A2A receptor inverse agonism (Ki < 100 nM) .
  • Methyl groups : Compare 4,7-dimethyl vs. 5,6-dinitro analogs to study steric/electronic impacts on solubility and target engagement .
  • Biological validation : Use competitive binding assays (e.g., cAMP modulation in HEK293 cells) .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Dose-response consistency : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm trends .
  • Cell line specificity : Compare activity across diverse cancer models (e.g., gastric NUGC vs. liver HA22T) to identify tissue-dependent effects .
  • Enzyme source standardization : Use recombinant enzymes (e.g., human AST/ALT isoforms) to minimize variability from serum samples .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like DPP-IV or adenosine receptors. Align the benzothiazole core in hydrophobic pockets and piperazine for hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What experimental approaches assess the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME profiling :
  • Absorption : Caco-2 monolayer permeability assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Metabolic stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests high tissue distribution) .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace ethanol with acetonitrile to reduce reaction time while maintaining yield .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs Percepta for NMR prediction) to avoid misassignments .
  • Biological Replicates : Include triplicate measurements in enzyme assays and use ANOVA for statistical significance (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

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